2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H22N10OS and its molecular weight is 414.49. The purity is usually 95%.
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Biological Activity
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a novel tetrazole derivative that has garnered interest due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Characterization
The synthesis of the compound typically involves the nucleophilic substitution reaction of tetrazole derivatives with thiol groups. This reaction can be performed under mild conditions, often utilizing water as a solvent to enhance sustainability. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of tetrazole derivatives against a variety of bacterial strains. For instance, compounds similar to this compound have demonstrated significant inhibition of growth in clinical isolates of Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL. Notably, some derivatives showed activity comparable to or exceeding that of standard antibiotics like Ciprofloxacin .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
Compound A | 4 | S. epidermidis |
Compound B | 2 | S. epidermidis |
Ciprofloxacin | 16 | S. epidermidis |
Cytotoxicity Studies
In vitro cytotoxicity assays using human cancer cell lines (e.g., A549 lung carcinoma and Caco-2 colon adenocarcinoma) revealed that several tetrazole derivatives exhibited low toxicity profiles (IC50 > 100 µM), indicating a favorable safety margin for potential therapeutic use. The selectivity index suggests that these compounds may effectively target cancer cells while sparing normal cells .
The biological mechanisms underlying the activity of tetrazole derivatives often involve interactions with specific cellular targets. For instance, some studies indicate that these compounds can act as inhibitors of certain kinases involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound .
Case Studies
A notable case study involved the evaluation of a series of tetrazole derivatives in both standard and clinical strains of bacteria. The results indicated that modifications in the tetrazole structure significantly influenced antimicrobial potency, leading to the identification of promising candidates for further development .
Another study focused on the cytotoxic effects against various human cancer cell lines, demonstrating that specific substitutions on the tetrazole ring enhanced selectivity towards cancer cells while maintaining low toxicity towards normal cells .
Properties
IUPAC Name |
1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N10OS/c1-13-3-5-14(6-4-13)27-15(18-20-23-27)11-25-7-9-26(10-8-25)16(28)12-29-17-19-21-22-24(17)2/h3-6H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOLCFGVPGEGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CSC4=NN=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.